6-Fluoro-5-methoxynicotinonitrile CAS number
6-Fluoro-5-methoxynicotinonitrile CAS number
An In-Depth Technical Guide to 6-Fluoro-5-methoxynicotinonitrile[1]
CAS Number: 1807142-86-4 Synonyms: 6-Fluoro-5-methoxypyridine-3-carbonitrile; 2-Fluoro-3-methoxy-5-cyanopyridine (IUPAC numbering based on priority, though pyridine numbering is standard).[1]
Executive Summary
6-Fluoro-5-methoxynicotinonitrile (CAS 1807142-86-4) is a specialized heterocyclic building block critical in the synthesis of next-generation small molecule inhibitors, particularly in oncology (kinase inhibitors) and CNS therapeutics (PARP inhibitors).[1] Its structural value lies in its orthogonal reactivity : the fluorine atom at position C6 serves as a highly activated leaving group for nucleophilic aromatic substitution (
This guide details the physicochemical profile, validated synthetic pathways, and strategic applications of this compound in drug discovery.
Chemical Profile & Properties[2][3][4][5][6][7][8][9]
The compound is characterized by an electron-deficient pyridine ring, further activated by the cyano group. The fluorine atom is significantly more labile than in non-cyanated pyridines due to the para-electron-withdrawing effect of the nitrile.
| Property | Data | Note |
| Molecular Formula | ||
| Molecular Weight | 152.13 g/mol | |
| CAS Number | 1807142-86-4 | Distinct from the 5-fluoro-6-methoxy isomer (CAS 1256788-78-9) |
| Physical State | Off-white to pale yellow solid | Crystalline |
| Solubility | DMSO, Methanol, DCM | Poor water solubility |
| pKa (Calculated) | ~ -1.5 (Pyridine N) | Highly suppressed basicity due to F/CN/OMe |
| Reactivity | High | C5-OMe is stable under basic conditions |
Synthetic Methodologies
The synthesis of 6-fluoro-5-methoxynicotinonitrile is non-trivial due to the directing effects of the pyridine ring.[1] Direct halogenation or alkoxylation often yields the thermodynamic regioisomer (5-fluoro-6-methoxy).[1] Two authoritative routes are presented below: the N-Oxide Rearrangement Route (Scalable) and the Functional Group Interconversion Route (Lab Scale).
Route A: The N-Oxide Rearrangement (Process Chemistry)
This route leverages the specific directing power of pyridine-N-oxides to introduce a halogen at the C6 (ortho) position relative to the nitrogen, starting from 5-methoxynicotinonitrile.[1]
-
N-Oxidation: 5-Methoxynicotinonitrile is oxidized using m-chloroperbenzoic acid (mCPBA) or urea hydrogen peroxide/phthalic anhydride to yield 5-methoxynicotinonitrile-1-oxide .[1]
-
Chlorination (Reissert-Henze Type): The N-oxide is treated with phosphoryl chloride (
).[1] The oxygen nucleophilicity attacks the phosphorus, creating a leaving group, followed by chloride attack at the -position (C6). This yields 6-chloro-5-methoxynicotinonitrile .[1] -
Halex Reaction (Fluorination): The chloro-intermediate undergoes halogen exchange using anhydrous Potassium Fluoride (KF) in a polar aprotic solvent (Sulfolane or DMSO) at elevated temperatures (
) to yield the final fluoro-product.[1]
Route B: From 6-Fluoro-5-hydroxynicotinonitrile (Medicinal Chemistry)
Useful when the hydroxy-precursor is available or derived from 6-fluoro-5-hydroxynicotinic acid.[1]
-
Methylation: 6-Fluoro-5-hydroxynicotinonitrile is treated with Methyl Iodide (
) and a weak base ( ) in Acetone or DMF.[1]-
Critical Control: The base strength must be controlled to prevent
displacement of the fluorine by the generated phenoxide or solvent.
-
Visualization of Synthetic Pathways
Figure 1: Primary synthetic workflows. The solid line represents the scalable N-oxide route; the dashed line represents the functional group modification route.[1]
Experimental Protocols
Protocol 1: Halogen Exchange (Halex) from 6-Chloro Analog
This step is the most critical for ensuring high purity of the fluoro-product.[1]
-
Preparation: Charge a dry reaction vessel with 6-chloro-5-methoxynicotinonitrile (1.0 eq) and Spray-dried Potassium Fluoride (3.0 eq).
-
Solvent: Add anhydrous Sulfolane (5 vol relative to mass). Note: Sulfolane is preferred over DMSO for thermal stability at >140°C.
-
Catalyst: Add 18-Crown-6 (0.1 eq) to solubilize the fluoride ion.
-
Reaction: Heat the mixture to 140°C under nitrogen atmosphere for 4–6 hours. Monitor by HPLC for consumption of the chloro-starting material.
-
Work-up: Cool to room temperature. Dilute with water (20 vol) and extract with Ethyl Acetate (
). -
Purification: The organic layer is washed with brine, dried over
, and concentrated. Recrystallize from Heptane/EtOAc if necessary.
Applications in Drug Discovery
6-Fluoro-5-methoxynicotinonitrile is primarily used as a scaffold core for constructing trisubstituted pyridine drugs.[1]
Mechanism of Action (Chemical Biology)
-
The "Hinge Binder" Strategy: The pyridine nitrogen (N1) often serves as an acceptor for hydrogen bonds in the ATP-binding pocket of kinases.
-
The Fluorine Trigger: The C6-Fluorine is a temporary handle. It is designed to be displaced by primary or secondary amines (e.g., piperazines, anilines) via
. -
The Methoxy Modulator: The C5-Methoxy group remains in the final molecule. It serves two roles:
-
Electronic: It donates electron density into the ring, slightly increasing the basicity of the pyridine nitrogen (tuning
for solubility). -
Steric/Conformational: It induces a twist in the adjacent substituents, potentially improving selectivity for specific kinase isoforms (e.g., EGFR, MET).
-
Structural Activity Relationship (SAR) Logic
Figure 2: The role of 6-Fluoro-5-methoxynicotinonitrile as a pharmacophore precursor.
Safety & Handling
-
Hazard Class: Acute Toxicant (Oral/Dermal).
-
Specific Hazard: Hydrolysis of the nitrile in vivo or under acidic waste conditions can release cyanide. The fluorine atom implies potential for HF generation under extreme combustion or acidic conditions.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of nitrile).
References
-
Chemical Identity & CAS: 6-Fluoro-5-methoxynicotinonitrile (CAS 1807142-86-4). BLD Pharm / ChemicalBook Databases.
-
Synthetic Methodology (N-Oxide Route): General method for 2-halo-3-substituted pyridines via N-oxides.[1] Journal of Medicinal Chemistry, 2015, 58(24), 9625-9640. (Analogous chemistry applied to 5-substituted nicotinonitriles).[1]
-
Halex Reaction Conditions: Potassium Fluoride in Sulfolane for Heteroaromatic Fluorination. Organic Process Research & Development, 2008, 12(2), 308–313. [1]
-
Medicinal Chemistry Application: Discovery of AZD9574 and related PARP inhibitors (utilizing fluoro-pyridine scaffolds).[2][3] Journal of Medicinal Chemistry, 2024.[2] [1]
